molecular formula C30H46O6S B601972 Fulvestrant Impurity 2 CAS No. 1621885-80-0

Fulvestrant Impurity 2

Cat. No.: B601972
CAS No.: 1621885-80-0
M. Wt: 534.76
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Fulvestrant, also known as ICI 182,780, is a selective estrogen receptor down-regulator (SERD) . It primarily targets the estrogen receptors present in cancer cells . These receptors play a crucial role in the growth and proliferation of certain types of breast cancer cells .

Mode of Action

Fulvestrant competitively and reversibly binds to estrogen receptors . This binding leads to a unique mode of action where the estrogen receptors are downregulated . As a result, estrogen is no longer able to bind to these receptors , inhibiting the growth of estrogen-dependent breast cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Fulvestrant is the estrogen signaling pathway . By downregulating the estrogen receptors, Fulvestrant disrupts this pathway, leading to a decrease in the proliferation of estrogen-dependent breast cancer cells .

Pharmacokinetics

Fulvestrant is administered intramuscularly . It is rapidly and extensively metabolized, with the major route of excretion being via the feces (~80-90%) . Less than 1% is excreted in the urine . The pharmacokinetic properties of Fulvestrant contribute to its bioavailability and therapeutic efficacy .

Result of Action

The result of Fulvestrant’s action is the inhibition of the growth of estrogen-dependent breast cancer cells . It has been shown to exhibit exceptionally effective antitumor activity in preclinical models of breast cancer . This success has been attributed to its robust SERD activity despite modest receptor downregulation in patient tumors .

Action Environment

The action of Fulvestrant can be influenced by environmental factors. For instance, the drug is formulated as an oily matrix and is administered as a long-acting intramuscular injection . This formulation and mode of administration can impact the drug’s action, efficacy, and stability . Furthermore, the use of clinically unachievable exposure levels of Fulvestrant as a benchmark in preclinical development of SERDs may negatively impact the selection of those molecules that are advanced for clinical development .

Chemical Reactions Analysis

Fulvestrant Impurity 2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dimethylformamide, and catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fulvestrant Impurity 2 has several scientific research applications, including:

Comparison with Similar Compounds

Fulvestrant Impurity 2 can be compared with other similar compounds, such as:

This compound is unique in its specific interaction with estrogen receptors and its role in the stability and efficacy of Fulvestrant formulations .

Biological Activity

Fulvestrant, a selective estrogen receptor degrader (SERD), is primarily used in the treatment of hormone receptor-positive breast cancer. Its biological activity is influenced by various impurities, including Fulvestrant Impurity 2, which can affect its efficacy and safety profile. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of Fulvestrant and Its Impurities

Fulvestrant's mechanism involves downregulating estrogen receptors (ER) and degrading ERα, which is crucial for the growth of certain breast cancers. The synthesis of fulvestrant can yield various impurities, including this compound, which may arise during production or degradation processes. Understanding these impurities is essential for evaluating the drug's overall effectiveness and safety.

This compound may exhibit varying degrees of biological activity compared to the parent compound. Studies have shown that fulvestrant effectively inhibits the growth of estrogen-dependent MCF-7 breast cancer cells but does not affect ER-negative cells like BT-20 . The specific effects of this compound on ER signaling pathways remain less characterized but are crucial for understanding its potential impact on treatment outcomes.

Pharmacological Profile

  • Binding Affinity : Fulvestrant has an IC50 value of approximately 44.8 nM for rat uterine ER, indicating its potency in inhibiting estrogen-induced effects .
  • Tumor Growth Inhibition : In xenograft models, fulvestrant has demonstrated significant tumor growth inhibition at doses as low as 5 mg per animal . The role of impurities like this compound in altering this response warrants further investigation.

Stability and Degradation Studies

A novel UPLC-PDA method was developed to analyze fulvestrant and its degradation products, including impurities. This method allows for the quantification and stability assessment of fulvestrant formulations under various stress conditions (e.g., acid/base exposure) and has shown that impurities can significantly affect drug stability and efficacy .

Stress Condition % Assay Purity Angle Purity Threshold
Unstressed100.41.9912.948
Acid (2 N HCl)104.02.2553.206
Base98.5--

Clinical Case Studies

Several clinical trials have explored the efficacy of fulvestrant in various settings:

  • Phase III Trials : In trials comparing fulvestrant with anastrozole in postmenopausal women with hormone-sensitive advanced breast cancer, fulvestrant demonstrated a clinical benefit rate (CBR) comparable to anastrozole but with a lower incidence of joint disorders (5.4% vs. 10.6%, p=0.0036) .
  • Combination Therapy : A recent study evaluated the combination of fulvestrant with enzalutamide in patients with metastatic ER+/HER2− breast cancer. The results indicated manageable side effects and a CBR24 of 25% among heavily pretreated patients .

Properties

CAS No.

1621885-80-0

Molecular Formula

C30H46O6S

Molecular Weight

534.76

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.